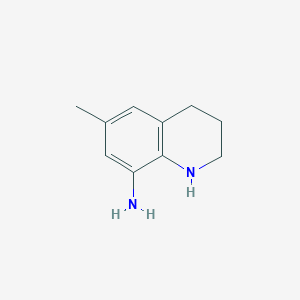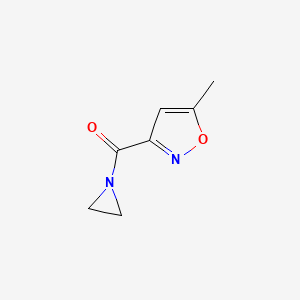
Thiophene-3,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3,4-diamine hydrochloride is an organic compound with the molecular formula C4H6N2S·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophene-3,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene-3,4-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions, such as maintaining a specific temperature and using inert gas to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other amine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Applications De Recherche Scientifique
Thiophene-3,4-diamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which thiophene-3,4-diamine hydrochloride exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Thiophene-2,5-diamine: Another diamine derivative of thiophene with similar chemical properties.
Thiophene-3,4-dicarboxylic acid: A carboxylic acid derivative with different reactivity and applications.
Thiophene-2-carboxaldehyde: An aldehyde derivative used in various organic synthesis reactions.
Uniqueness: Thiophene-3,4-diamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique reactivity and properties.
Propriétés
Formule moléculaire |
C4H7ClN2S |
|---|---|
Poids moléculaire |
150.63 g/mol |
Nom IUPAC |
thiophene-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c5-3-1-7-2-4(3)6;/h1-2H,5-6H2;1H |
Clé InChI |
JLQKEXTYAOKZTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)

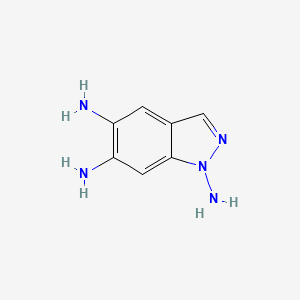
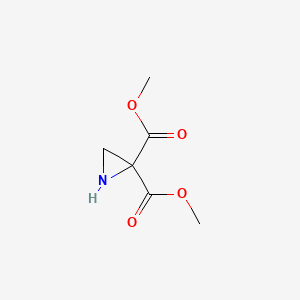
![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)

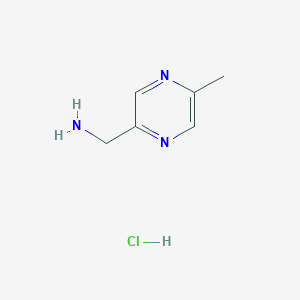
![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)
![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)

